molecular formula C12H9NS B115326 5-(thiophen-2-yl)-1H-indole CAS No. 144104-54-1

5-(thiophen-2-yl)-1H-indole

Cat. No.: B115326
CAS No.: 144104-54-1
M. Wt: 199.27 g/mol
InChI Key: VISKSMAQBGNNNH-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a thiophene ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The thiophene ring is a five-membered ring containing one sulfur atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiophen-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For the thiophene ring, the Paal-Knorr synthesis can be employed, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide to form the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The reaction conditions are optimized to maximize the production of the desired compound while minimizing by-products. Solvent choice, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the thiophene ring to a tetrahydrothiophene ring.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-(Thiophen-2-yl)-1H-indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-1H-indole: Similar structure but with an oxygen atom in the five-membered ring instead of sulfur.

    5-(Pyridin-2-yl)-1H-indole: Contains a nitrogen atom in the five-membered ring.

    5-(Benzothiophen-2-yl)-1H-indole: Features a fused benzene-thiophene ring system.

Uniqueness

5-(Thiophen-2-yl)-1H-indole is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a potential therapeutic agent with unique biological activities .

Properties

IUPAC Name

5-thiophen-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISKSMAQBGNNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566325
Record name 5-(Thiophen-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144104-54-1
Record name 5-(Thiophen-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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